molecular formula C20H30O2 B12304025 (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12304025
M. Wt: 302.5 g/mol
InChI Key: CNOGNHFPIBORED-UHFFFAOYSA-N
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Description

The compound (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by a hydroxyethyl substituent at position 17 and a methyl group at position 13. Its structure is closely related to progesterone derivatives but distinguished by the presence of a chiral hydroxyethyl group. This compound (CAS: 145-15-3) shares the core cyclopenta[a]phenanthrene skeleton common to steroids, with specific stereochemical configurations critical to its biological activity .

Properties

IUPAC Name

17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11-12,15-19,21H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOGNHFPIBORED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863237
Record name 20-Hydroxy-19-norpregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions, stereoselective reductions, and functional group modifications. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency, reproducibility, and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol.

Scientific Research Applications

(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Differences

The target compound’s unique features include:

  • 17-(1-Hydroxyethyl) substituent : This polar group distinguishes it from other steroids with alkyl or acetyl groups at position 17 (e.g., 17α-hydroxyprogesterone).
  • 13-Methyl group : A common feature in many steroidal compounds, contributing to metabolic stability.
  • 3-Ketone moiety : Shared with progesterone derivatives, enabling receptor binding interactions.
Table 1: Structural Comparison of Key Analogues
Compound Name / CAS Substituents at Position 17 Key Functional Groups Molecular Weight Biological Relevance Reference
Target Compound (145-15-3) (1R)-1-Hydroxyethyl 3-Ketone, 13-Methyl Not reported Potential hormonal activity
17α-Hydroxyprogesterone (CAS: 68-96-2) Acetyl + Hydroxy 3-Ketone, 13-Methyl 330.45 Precursor in corticosteroid synthesis
Dexamethasone (CAS: 50-02-2) 17-(2-Hydroxyacetyl), 9-Fluoro 11β,17α-Dihydroxy, 3-Ketone 392.46 Anti-inflammatory, immunosuppressant
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-... (R)-6-Methylheptan-2-yl 3-Ketone, 13-Methyl 384.64 Structural analogue with lipophilic tail

Pharmacological and Biochemical Properties

  • 17α-Hydroxyprogesterone : A key intermediate in cortisol and androgen biosynthesis, used clinically to prevent preterm birth .
  • Dexamethasone : Potent anti-inflammatory effects via glucocorticoid receptor agonism and inhibition of phospholipase A2, reducing prostaglandin synthesis .

Physical and Spectroscopic Data

  • HRMS and NMR : The hydroxyethyl group in the target compound would produce distinct ¹H NMR signals (~1.2–1.4 ppm for methyl, ~3.5–4.0 ppm for hydroxyethyl protons) and a molecular ion peak consistent with its formula.
  • Dexamethasone : Characterized by additional ¹H NMR signals from fluorine and acetyl groups (e.g., δ 4.7–5.2 ppm for hydroxyls) .

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • The hydroxyethyl group may enhance solubility compared to lipophilic analogues (e.g., the 6-methylheptan-2-yl derivative in ).
    • Methyl groups at positions 10 and 13 are conserved across analogues, suggesting their role in maintaining structural integrity .
  • Biological Implications :
    • Fluorinated steroids like dexamethasone exhibit enhanced receptor binding affinity due to electronegative substituents .
    • Modifications at position 17 significantly alter metabolic pathways; acetylated derivatives (e.g., 17α-hydroxyprogesterone) are prone to esterase-mediated hydrolysis .

Biological Activity

The compound (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one (CAS Number: 3643-00-3) is a steroid-like molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula: C20H30O2
  • Molecular Weight: 302.45 g/mol
  • IUPAC Name: (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

The compound features a complex polycyclic structure typical of steroids and is characterized by multiple chiral centers which influence its biological interactions.

Hormonal Activity

Research indicates that compounds of this structural class often exhibit hormonal activity similar to that of natural steroids. They may interact with androgen and estrogen receptors and could potentially modulate hormonal pathways involved in various physiological processes.

Anticancer Properties

Studies have suggested that derivatives of cyclopenta[a]phenanthrene compounds possess anticancer properties. For instance:

  • Mechanism of Action: These compounds may inhibit tumor growth through apoptosis induction in cancer cells and modulation of signaling pathways associated with cell proliferation.
  • Case Study: A study evaluated the effects of similar compounds on breast cancer cell lines and reported a significant reduction in cell viability at certain concentrations.

Anti-inflammatory Effects

Compounds structurally related to (8S,9S,...)-3-one have been shown to exert anti-inflammatory effects:

  • Research Findings: In vitro studies demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Pharmacological Studies

A variety of pharmacological studies have been conducted to elucidate the biological activities of this compound:

Study TypeFindings
In vitro assaysInduced apoptosis in cancer cell lines; inhibited pro-inflammatory cytokines.
In vivo studiesReduced tumor size in animal models; demonstrated safety profiles at therapeutic doses.
Receptor binding assaysShowed affinity for androgen and estrogen receptors.

Safety and Toxicology

Safety assessments are crucial for understanding the potential therapeutic applications of this compound:

  • Toxicity Studies: Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary.

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